4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine
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Overview
Description
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2-(2-methyl-4-nitrophenoxy)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine typically involves the reaction of 2-methyl-4-nitrophenol with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine can be compared with similar compounds such as:
4-[2-(4-Nitrophenoxy)ethyl]morpholine: This compound has a similar structure but lacks the methyl group on the phenoxy ring, which can influence its chemical and biological properties.
4-[2-(2-Methylphenoxy)ethyl]morpholine:
The presence of both the nitro and methyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
4-[2-(2-methyl-4-nitrophenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPLGKCFHOBBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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